REACTION_CXSMILES
|
C[O-].[Na+].[N:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[C:5]=[S:6].[NH2:13][C:14]#[N:15].Cl[CH2:17][C:18]([O:20][CH3:21])=[O:19]>CO>[CH3:21][O:20][C:18]([C:17]1[S:6][C:5]([NH:4][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:15][C:14]=1[NH2:13])=[O:19] |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=S)C1=CC=CC=C1
|
Name
|
3a
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.684 g
|
Type
|
reactant
|
Smiles
|
NC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
44.4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Compound 3a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.56 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50-60° C. for about 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 3 hrs)
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred at r.t. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness in vacuo
|
Type
|
WASH
|
Details
|
the resultant solid was thoroughly washed with water, methylene chloride
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(N=C(S1)NC1=CC=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |